molecular formula C24H25NO3 B13900032 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

Cat. No.: B13900032
M. Wt: 375.5 g/mol
InChI Key: VFNPEPXQVBIEBF-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a phenylethyl group, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthoic acid with 4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The phenylethyl group is then introduced through a nucleophilic substitution reaction using phenylethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative coupling agents to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.

    Medicine: It is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which can lead to analgesic effects. The naphthalene moiety may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to its combination of a piperidine ring, a naphthalene moiety, and a phenylethyl group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to other similar compounds .

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C24H25NO3/c26-24(27-15-12-18-6-2-1-3-7-18)20-16-19-8-4-5-9-22(19)23(17-20)28-21-10-13-25-14-11-21/h1-9,16-17,21,25H,10-15H2

InChI Key

VFNPEPXQVBIEBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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